3-Methoxy-5-methylbenzamide
Description
3-Methoxy-5-methylbenzamide is a benzamide derivative characterized by a methoxy group at the 3-position and a methyl group at the 5-position of the benzene ring. Benzamides are widely studied for their versatility as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . The compound’s synthesis likely involves multi-step reactions, including condensation and cyclization, as seen in related benzamide derivatives .
Properties
IUPAC Name |
3-methoxy-5-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJYWZXVUKGHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856191 | |
| Record name | 3-Methoxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261482-85-2 | |
| Record name | 3-Methoxy-5-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylbenzamide typically involves the reaction of 3-methoxy-5-methylbenzoic acid with ammonia or an amine derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3-methoxy-5-methylbenzoic acid.
Reduction: Formation of 3-methoxy-5-methylbenzylamine or 3-methoxy-5-methylbenzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
3-Methoxy-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The methyl group in this compound contributes to steric hindrance and moderate solubility, whereas the nitro group in 3-Methoxy-5-nitrobenzamide increases electrophilicity, making it more reactive in nucleophilic substitution reactions .
Challenges and Limitations
- Solubility : The methyl group in this compound may limit aqueous solubility compared to hydroxylated analogues (e.g., methyl 2,4-dihydroxybenzoate derivatives in ) .
- Synthetic Complexity : Heterocyclic variants (e.g., CAS 346719-61-7) require precise control over cyclization conditions to avoid side products .
Biological Activity
3-Methoxy-5-methylbenzamide, a compound with the chemical formula , has garnered attention in various fields of biological research due to its potential therapeutic properties. This article presents a comprehensive overview of its biological activity, including antimicrobial and antioxidant properties, as well as its implications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Methoxy Group : Positioned at the 3rd carbon of the benzene ring.
- Methyl Group : Located at the 5th carbon of the benzene ring.
- Amide Functional Group : Contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study assessing its efficacy, it was found to inhibit the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antioxidant Activity
The compound has also shown promising antioxidant properties , which are crucial for mitigating oxidative stress-related diseases. In vitro assays demonstrated that this compound effectively scavenged free radicals, thereby reducing cellular damage caused by oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases, where oxidative damage plays a significant role.
The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, potentially serving as an anticancer agent.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways critical for cell survival and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial effects against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibition zones in disk diffusion assays, indicating potent antimicrobial activity.
-
Antioxidant Activity Assessment :
- Objective : To measure free radical scavenging ability using DPPH assay.
- Results : this compound exhibited a dose-dependent decrease in DPPH radical concentration, confirming its antioxidant potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Amino-4-methoxybenzamide | Amino group at position 3 | Anticancer, antimicrobial |
| 3-Methoxybenzamide | Lacks methyl substitution at position 5 | Moderate antioxidant |
| N-Methoxy-N-methylbenzamide | Methoxy group on nitrogen | Potentially higher bioactivity |
The unique positioning of functional groups in this compound enhances its reactivity and biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
